2-(Trifluoromethyl)cyclohexane-1,3-dione
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Overview
Description
2-(Trifluoromethyl)cyclohexane-1,3-dione is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring with two ketone functionalities at the 1 and 3 positions. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to the unique properties imparted by the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclohexane-1,3-dione with trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 2-(Trifluoromethyl)cyclohexane-1,3-dione may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex fluorinated derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted carboxylic acids, while reduction can produce trifluoromethyl-substituted alcohols.
Scientific Research Applications
2-(Trifluoromethyl)cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)cyclohexane-1,3-dione involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of specific enzymes, leading to altered metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzenes: These compounds contain a benzene ring substituted with trifluoromethyl groups and share some chemical properties with 2-(Trifluoromethyl)cyclohexane-1,3-dione.
Uniqueness
This compound is unique due to its specific structure, which combines the stability of the cyclohexane ring with the reactivity of the trifluoromethyl group. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler trifluoromethylated compounds.
Properties
IUPAC Name |
2-(trifluoromethyl)cyclohexane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O2/c8-7(9,10)6-4(11)2-1-3-5(6)12/h6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBMNWUBYNNKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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